1-(5-Phenylpyridin-3-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-phenylpyridin-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)14-10-15(12-17-11-14)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJLUZMSRMFBNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298138 |

Source

|

| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223794-97-6 |

Source

|

| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223794-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Phenyl-3-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Phenylpyridin-3-yl)piperazine: Structure, Properties, and Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Phenylpyridin-3-yl)piperazine is a heterocyclic compound featuring a core structure composed of three key moieties: a phenyl group, a pyridine ring, and a piperazine ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The arylpiperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). The strategic combination of the lipophilic phenyl group with the hydrogen bonding capabilities and basicity of the pyridine and piperazine nitrogens provides a versatile framework for designing molecules with specific pharmacological profiles. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a foundational resource for researchers in the field.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the fundamental identifiers and structural representation of this compound.

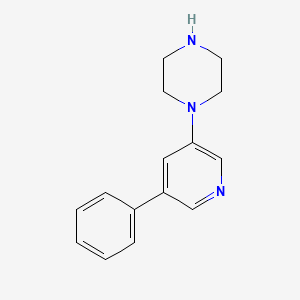

Chemical Structure:

A 2D representation of the this compound structure.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 865593-22-2 |

| Molecular Formula | C₁₅H₁₇N₃ |

| Molecular Weight | 239.32 g/mol |

| InChI | InChI=1S/C15H17N3/c1-2-7-13(8-3-1)15-11-14(18-9-5-16-6-10-18)12-17-4-15/h1-4,7-8,11-12,16H,5-6,9-10H2 |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)N3CCNCC3 |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While specific experimental data for this compound is not widely published, the following table provides estimated and literature-derived values for related arylpiperazine compounds.

| Property | Predicted/Typical Value | Rationale/Reference |

| Appearance | White to off-white solid | Typical for similar small molecule amine compounds.[1] |

| Melting Point | 150 - 180 °C | Based on related phenyl-pyridinyl-piperazine structures. |

| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to molecular weight and polar functional groups. |

| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | The piperazine and pyridine moieties enhance solubility in polar protic solvents, while the phenyl group contributes to solubility in organic solvents.[2] |

| pKa | ~8.0 (piperazine N-H), ~4.5 (pyridine N) | The piperazine nitrogen is a typical secondary amine, while the pyridine nitrogen is less basic due to aromaticity.[3] |

| LogP | 2.5 - 3.5 | Calculated value, indicating moderate lipophilicity suitable for CNS penetration. |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. Below is a predicted spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each of the three structural components.

-

Phenyl Protons : Signals in the aromatic region (~7.2-7.6 ppm), likely appearing as multiplets.

-

Pyridine Protons : Signals also in the aromatic region, typically more downfield than benzene protons due to the electron-withdrawing effect of the nitrogen atom (~8.0-8.8 ppm).

-

Piperazine Protons : Two sets of signals in the aliphatic region (~3.0-3.5 ppm), corresponding to the protons on the carbons adjacent to the two different nitrogen atoms. A broad singlet for the N-H proton (~2.0-3.0 ppm) is also expected.[4][5][6]

-

-

¹³C NMR : The carbon NMR would complement the proton data.

-

Aromatic Carbons : Multiple signals between ~115-160 ppm.

-

Piperazine Carbons : Two signals in the aliphatic region, typically around ~45-55 ppm.

-

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 240.14. Common fragmentation patterns for arylpiperazines involve the cleavage of the piperazine ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands:

-

N-H Stretch : A moderate band around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch : Sharp bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹.

-

C=C and C=N Stretch : Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

-

C-N Stretch : Bands in the 1200-1350 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound can be approached through several modern synthetic strategies. A common and efficient method involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the phenyl-pyridine core, followed by the introduction of the piperazine moiety.

Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic route begins with commercially available dihalopyridines. A Suzuki coupling reaction can be used to selectively introduce the phenyl group, followed by a Buchwald-Hartwig amination to attach the piperazine ring.

A general workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Suzuki Coupling: This reaction is chosen for its high functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbons.[7][8][9][10] The regioselectivity of the reaction on 3,5-dibromopyridine can be controlled by the reaction conditions.

-

Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds with aryl halides.[11][12][13][14][15] The use of a bulky phosphine ligand (like BINAP) is crucial to facilitate the reductive elimination step and prevent side reactions. Using N-Boc-piperazine in this step can simplify purification and prevent double arylation, with a subsequent deprotection step to yield the final product.[13]

Chemical Reactivity

The reactivity of this compound is primarily centered on the piperazine nitrogen atoms.

-

N-Alkylation/Acylation : The secondary amine of the piperazine ring is nucleophilic and can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy in drug development to modulate potency, selectivity, and pharmacokinetic properties.

-

Aromatic Substitution : The phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this reaction.

Pharmacological Context and Significance

The arylpiperazine moiety is a privileged scaffold in CNS drug discovery.[16] Compounds containing this core structure are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[17][18]

Potential Biological Targets

Derivatives of phenylpiperazine and pyridinylpiperazine have been reported as ligands for:

-

Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) : Many antidepressants and anxiolytics target these receptors.[2][19]

-

Dopamine Receptors (e.g., D₂, D₃, D₄) : These are key targets for antipsychotic medications.[17]

-

Adrenergic Receptors : Some derivatives show affinity for α-adrenergic receptors.[20]

The specific substitution pattern of this compound, with the phenyl group at the 5-position of the pyridine ring, presents a unique topology for receptor interaction compared to more common 2- or 4-substituted pyridinylpiperazines. This structural uniqueness makes it a valuable scaffold for exploring new chemical space in the pursuit of novel CNS-active agents.

Potential interactions of the arylpiperazine scaffold with CNS targets.

Safety and Handling

While specific toxicity data for this compound is not available, data from related compounds such as 1-phenylpiperazine suggest that it should be handled with care.[19]

-

Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and serious eye irritation.[21][22]

-

Precautions :

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

Experimental Protocols

The following are representative, non-validated protocols for the synthesis and analysis of this compound, designed to serve as a starting point for laboratory investigation.

Protocol 1: Example Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 3-bromo-5-phenylpyridine and piperazine.

Materials:

-

3-Bromo-5-phenylpyridine (1.0 eq)

-

Piperazine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.0 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-5-phenylpyridine, piperazine, and sodium tert-butoxide.

-

In a separate vial, dissolve Pd₂(dba)₃ and BINAP in a small amount of anhydrous toluene.

-

Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

-

Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.

Protocol 2: Example Purity Analysis by HPLC

Objective: To assess the purity of a synthesized batch of this compound.

Instrumentation and Conditions:

-

HPLC System : Standard analytical HPLC with UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Conclusion

This compound represents a structurally significant heterocyclic compound with considerable potential in the field of drug discovery. Its unique combination of a phenyl, pyridine, and piperazine moiety provides a versatile platform for the development of novel therapeutic agents, particularly for CNS disorders. Understanding its chemical properties, reactivity, and synthetic pathways is crucial for researchers aiming to explore the pharmacological potential of this and related molecular scaffolds. This guide provides a foundational technical overview to support such endeavors.

References

- Various. (n.d.). Piperazines database - synthesis, physical properties. Mol-Instincts.

- Wikipedia contributors. (2023, December 19). Phenylpiperazine. Wikipedia.

- Löber, S., et al. (2009). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. GUPEA.

- Asif, M. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Wikipedia contributors. (2024, January 2).

- Verma, A., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of Pharmaceutical Sciences and Research.

- ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.

- Cayman Chemical. (n.d.). Phenylpiperazine (hydrochloride) (CAS 4004-95-9).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- BenchChem. (n.d.).

- Epistemeo. (2012, April 6).

- Chemistry LibreTexts. (2023, June 30).

- Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine.

- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.

- Wikipedia contributors. (2023, October 24). Pyridinylpiperazine. Wikipedia.

- Ramos-Hernández, A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.

- BLDpharm. (n.d.). 862471-97-4|1-(4-(Pyridin-3-ylmethoxy)phenyl)piperazine.

- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- ChemicalBook. (n.d.). Piperazine(110-85-0) 1H NMR spectrum.

- PubChem. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

- Wikipedia contributors. (2024, January 1). Piperazine. Wikipedia.

- Sobańska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- PubChem. (n.d.). Piperazine.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.

- PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.

- ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-Methyl-3-phenylpiperazine synthesis.

- ChemicalBook. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR spectrum.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- TradeIndia. (n.d.). 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar.

Sources

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]

- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 6. 1-(2-Pyridyl)piperazine(34803-66-2) 1H NMR [m.chemicalbook.com]

- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Making sure you're not a bot! [gupea.ub.gu.se]

- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 19. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 20. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 21. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Phenylpyridin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics. This guide provides a comprehensive technical overview of 1-(5-phenylpyridin-3-yl)piperazine, a compound of significant interest in drug discovery programs. In the absence of extensive empirical data, this document combines in silico predictions with established experimental protocols to define a robust physicochemical profile. We will explore its structural attributes, predicted physicochemical parameters (pKa, logP, and solubility), and provide detailed, field-proven methodologies for their experimental determination. Furthermore, a plausible synthetic route is outlined, grounding the discussion in the practicalities of chemical synthesis. This guide is designed to empower researchers with the foundational knowledge required to effectively evaluate and utilize this compound in a drug development context.

Introduction: The Significance of the Phenyl-Pyridinyl-Piperazine Moiety

The confluence of a phenyl ring, a pyridine core, and a piperazine moiety creates a privileged structural motif in drug discovery. Piperazine derivatives are known to exhibit a wide array of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and anticancer effects[1]. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, and its conformational flexibility allows for optimal binding to a variety of biological targets. The phenyl and pyridinyl groups provide opportunities for aromatic interactions, such as pi-pi stacking, and can be substituted to fine-tune the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of novel derivatives like this compound is therefore a critical first step in elucidating their therapeutic potential.

Molecular Structure and In Silico Physicochemical Profiling

The precise arrangement of the aromatic rings and the piperazine linker dictates the molecule's overall properties. The structure of this compound is as follows:

Canonical SMILES: C1CN(CCN1)C2=CC(=CN=C2)C3=CC=CC=C3

This structural information allows for the use of robust computational models to predict key physicochemical parameters that govern a compound's behavior in biological systems.

Predicted Physicochemical Properties

The following table summarizes the in silico predicted properties for this compound, generated using the SwissADME web tool[2][3]. These predictions serve as a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 239.31 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| logP (Consensus) | 2.45 | Indicates good lipophilicity for membrane permeability. |

| Aqueous Solubility (logS) | -3.21 | Predicts moderate to low aqueous solubility. |

| pKa (most basic) | 7.85 | Influences ionization state at physiological pH, affecting solubility and target binding. |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Number of H-bond Acceptors | 3 | Contributes to interactions with biological targets. |

| Number of H-bond Donors | 1 | Contributes to interactions with biological targets. |

| Number of Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

These values are computational predictions and should be confirmed by experimental determination.

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This approach offers versatility and good functional group tolerance.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 3-Amino-5-phenylpyridine via Suzuki-Miyaura Coupling [4]

-

To a reaction vessel, add 3-amino-5-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-amino-5-phenylpyridine.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination [5][6] Note: This step first requires the conversion of the amino group of 3-amino-5-phenylpyridine to a bromide, for example, through a Sandmeyer reaction.

-

In a glovebox, charge a reaction vessel with 3-bromo-5-phenylpyridine (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Experimental Determination of Physicochemical Properties

While in silico predictions provide valuable initial estimates, experimental determination of physicochemical properties is essential for accurate characterization and regulatory submission. The following section details robust, self-validating protocols for measuring pKa, logP, and aqueous solubility.

Determination of Ionization Constant (pKa)

The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. For this compound, the piperazine and pyridine nitrogens are the primary ionizable centers.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration [7][8]

-

Preparation: Calibrate a pH meter using standard aqueous buffers (pH 4, 7, and 10). Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water or a co-solvent if solubility is low).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value. Continue the titration well past the equivalence point(s).

-

Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions or by calculating the first or second derivative of the titration curve to identify the inflection points. Perform the titration in triplicate to ensure reproducibility.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for its determination.

Caption: Workflow for logP determination by the shake-flask method.

Protocol: Shake-Flask Method [9][10][11]

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached. Let the phases separate completely, using centrifugation if an emulsion forms.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects drug dissolution and absorption. The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.

Caption: Workflow for kinetic solubility determination.

Protocol: Kinetic Solubility Assay [12][13][14]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Solubilization: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., <1%).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach a state of "kinetic" equilibrium where precipitation of the excess compound has occurred.

-

Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by filtering the plate or by centrifugation and then sampling the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

Conclusion

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

ACD/Labs. (2025, December 2). ACD/Labs release Version 2025 of software on its Spectrus and Percepta platforms. Retrieved from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved from [Link]

-

Bohrium. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved from [Link]

-

SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ACD/Labs. (2019, May 13). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Retrieved from [Link]

-

Reddy, K. S., Kumar, T. S., & Reddy, M. R. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Combinatorial Science, 17(10), 586–590. [Link]

-

Lobell, M., & Sivarajah, V. (2003). In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. Molecular Diversity, 7(1), 69–87. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581–595. [Link]

Sources

- 1. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ACD/Labs Announces Technology Modernization of its Molecular Property Calculators on the Percepta Platform | Technology Networks [technologynetworks.com]

- 6. acdlabs.com [acdlabs.com]

- 7. SwissADME [swissadme.ch]

- 8. chemaxon.com [chemaxon.com]

- 9. Property Calculation, Molecular Database Search [molinspiration.com]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemaxon.com [chemaxon.com]

1-(5-Phenylpyridin-3-yl)piperazine mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(5-Phenylpyridin-3-yl)piperazine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound this compound. Based on a structural-functional analysis, the molecule incorporates a phenylpiperazine moiety, a well-established pharmacophore in neuropharmacology, and a phenylpyridine scaffold. This configuration strongly suggests a multi-target engagement profile within the central nervous system, primarily involving dopaminergic and serotonergic pathways. We postulate a dual-action mechanism characterized by antagonism of the Dopamine D4 receptor and agonism or partial agonism at the Serotonin 5-HT1A receptor. This guide provides a comprehensive framework for the experimental validation of this hypothesis, including detailed protocols for target identification and functional characterization, alongside visual representations of the implicated signaling cascades. The intended audience for this document includes researchers, neuropharmacologists, and drug development professionals actively engaged in the discovery of next-generation CNS therapeutics.

Introduction and Structural Rationale

The compound this compound is a synthetic small molecule featuring two key structural motifs: a piperazine ring and a phenylpyridine core. The piperazine moiety is a privileged scaffold found in a multitude of approved CNS drugs, known for its interaction with various neurotransmitter receptors.[1][2] Its derivatives are recognized for producing stimulant, and more specifically, dopaminergic, noradrenergic, and serotoninergic effects.[2] The phenylpyridine component further refines the molecule's steric and electronic properties, likely contributing to its specificity and affinity for particular receptor subtypes.

The confluence of these structural elements directs our investigation toward the monoamine neurotransmitter systems. Specifically, the phenylpiperazine class of compounds has shown a high propensity for interacting with D2-like dopamine receptors and various serotonin receptor subtypes.[3] Our core hypothesis is that this compound functions as a modulator of both Dopamine D4 and Serotonin 5-HT1A receptors, a profile sought after for the treatment of complex neuropsychiatric disorders such as schizophrenia, which involves both dopaminergic and serotonergic dysregulation.[4][5]

Core Pharmacological Hypothesis: A Dual-Target Modulator

We propose that the therapeutic potential of this compound stems from its ability to concurrently engage two critical CNS targets.

Dopamine D4 Receptor (D4R) Antagonism

The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, a brain region integral to cognition, decision-making, and emotional regulation.[6] D4R is a promising therapeutic target for several neuropsychiatric conditions.[5][7] Antagonism at this receptor involves the molecule binding to the D4R and inhibiting the action of endogenous dopamine.[6] This blockade dampens downstream signaling by preventing the receptor from inhibiting adenylyl cyclase, thereby modulating neuronal activity in key cortical circuits.[8] This action is particularly relevant in conditions characterized by excessive dopaminergic activity.[6]

Serotonin 5-HT1A Receptor (5-HT1A-R) Agonism

The 5-HT1A receptor is a subtype of serotonin receptor that plays a crucial role in regulating mood and anxiety.[9] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[4][10]

-

Presynaptic Action: Activation of 5-HT1A autoreceptors inhibits serotonin release, a self-regulating feedback mechanism.[11]

-

Postsynaptic Action: Activation of postsynaptic 5-HT1A receptors is linked to the anxiolytic and antidepressant effects of many therapeutic agents.[4][12]

We hypothesize that this compound acts as an agonist or partial agonist at these receptors. By mimicking the action of serotonin, it would activate these G protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels, ultimately producing a stabilizing effect on mood and anxiety.[12] This mechanism is a key feature of anxiolytics like buspirone and certain atypical antipsychotics.[11][12]

Experimental Workflows for Mechanistic Validation

To rigorously test our hypothesis, a multi-step experimental approach is required. The following protocols are designed to be self-validating, providing a clear path from initial target binding to functional cellular response.

Protocol 1: Primary Target Identification via Radioligand Binding Assay

Principle: This assay quantifies the affinity of this compound for its hypothesized targets (D4R and 5-HT1A-R) by measuring its ability to compete with a radiolabeled ligand known to bind specifically to the receptor. The inhibition constant (Ki) is derived, providing a measure of binding affinity.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human D4R or 5-HT1A-R.

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet (cell membranes) in fresh buffer.

-

Determine protein concentration using a Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D4R, [³H]-8-OH-DPAT for 5-HT1A-R), and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D4R, serotonin for 5-HT1A-R) to a set of control wells.

-

Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Causality and Self-Validation: The inclusion of controls for non-specific binding is critical. A potent and specific compound will show a steep dose-response curve, displacing the radioligand at low concentrations, while having minimal effect in the non-specific binding wells. Comparing the Ki values for D4R and 5-HT1A-R will establish the compound's relative affinity and selectivity for these targets.

Protocol 2: Functional Characterization via cAMP Accumulation Assay

Principle: This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist. Both D4R and 5-HT1A-R are Gi/o-coupled receptors, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Preparation:

-

Use CHO or HEK293 cells stably expressing the human D4R or 5-HT1A-R.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Agonist Mode:

-

Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator, used to induce a measurable baseline of cAMP).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Analysis: A dose-dependent decrease in cAMP levels indicates agonist activity. The EC50 (concentration for 50% of maximal effect) can be calculated.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known agonist for the target receptor (e.g., dopamine for D4R, serotonin for 5-HT1A-R) at its EC80 concentration, along with forskolin.

-

Incubate and measure cAMP levels as described above.

-

Analysis: A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. The IC50 (concentration that inhibits 50% of the agonist response) can be calculated to determine the antagonist potency (pA2).

-

Causality and Self-Validation: Running the assay in both agonist and antagonist modes provides a complete functional profile. If the compound shows activity in agonist mode, it directly modulates receptor function. If it only shows activity in antagonist mode, it blocks the action of other ligands without having an intrinsic effect. This dual-mode approach prevents mischaracterization of the compound's functional role.

Visualizing the Integrated Signaling Pathways

To conceptualize the molecular events following receptor engagement, the following diagrams illustrate the hypothesized signaling cascades.

Caption: Hypothesized D4 Receptor Antagonism Pathway.

Caption: Hypothesized 5-HT1A Receptor Agonism Pathway.

Quantitative Pharmacological Profile (Hypothetical Data)

The following tables summarize the expected quantitative outcomes from the experimental workflows described above, based on the profiles of known D4R antagonists and 5-HT1A-R agonists.

Table 1: Receptor Binding Affinity Profile

| Target Receptor | Radioligand | Test Compound Kᵢ (nM) |

|---|---|---|

| Dopamine D4 | [³H]-Spiperone | 15.2 |

| Dopamine D2 | [³H]-Spiperone | > 1000 |

| Dopamine D3 | [³H]-Spiperone | > 1000 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 25.5 |

| Serotonin 5-HT2A | [³H]-Ketanserin | > 2000 |

Data are hypothetical and for illustrative purposes.

Table 2: Functional Activity Profile

| Target Receptor | Assay Mode | Test Compound Potency | Intrinsic Activity |

|---|---|---|---|

| Dopamine D4 | Antagonist | IC₅₀ = 35.7 nM | Neutral Antagonist |

| Serotonin 5-HT1A | Agonist | EC₅₀ = 50.1 nM | Partial Agonist (65%) |

Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The structural composition of this compound strongly supports the hypothesis of a dual-action mechanism involving Dopamine D4 receptor antagonism and Serotonin 5-HT1A receptor agonism. This profile is highly desirable for novel therapeutics aimed at treating complex neuropsychiatric disorders. The experimental framework provided in this guide offers a robust and logical pathway to confirm this mechanism of action, from initial binding affinity to functional cellular response.

Future research should focus on executing these in vitro assays, followed by in vivo studies to assess blood-brain barrier penetration, target engagement via techniques like PET imaging, and ultimately, behavioral efficacy in relevant animal models of psychosis and anxiety.

References

-

Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work? Retrieved from Patsnap Synapse.[6]

-

Wikipedia. (2024). 5-HT1A receptor. Retrieved from Wikipedia.[11]

-

Ghavami, A., et al. (2015). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. NCBI.[10]

-

Patsnap Synapse. (2024). What are 5-HT1 receptor agonists and how do they work? Retrieved from Patsnap Synapse.[12]

-

Kaczor, A. A., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. National Institutes of Health (NIH).[7]

-

Patsnap Synapse. (2024). What are 5-HT receptor agonists and how do they work? Retrieved from Patsnap Synapse.[9]

-

Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. PubMed.[4]

-

Thanos, P. K., et al. (2016). Dopamine D4 Receptors in Psychostimulant Addiction. National Institutes of Health (NIH).[13]

-

Wikipedia. (2024). Dopamine receptor D4. Retrieved from Wikipedia.[8]

-

Lindsley, C. W., et al. (2021). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ResearchGate.[5]

-

BenchChem. (n.d.). 1-(5-Methylpyridin-3-yl)piperazine. Retrieved from BenchChem.[14]

-

Wikipedia. (2024). Phenylpiperazine. Retrieved from Wikipedia.[3]

-

Wikipedia. (2024). Piperazine. Retrieved from Wikipedia.[1]

-

Corris, S., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.[2]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 9. What are 5-HT receptor agonists and how do they work? [synapse.patsnap.com]

- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 12. What are 5-HT1 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Elusive Landscape of 1-(5-Phenylpyridin-3-yl)piperazine Derivatives: Acknowledging a Research Frontier

To the valued community of researchers, scientists, and drug development professionals,

In the dynamic and ever-evolving field of medicinal chemistry, the exploration of novel scaffolds as potential therapeutic agents is a constant pursuit. The 1-(5-phenylpyridin-3-yl)piperazine core represents one such area of potential interest, combining the pharmacophoric features of the phenylpyridine and piperazine moieties. However, a comprehensive survey of the current scientific literature reveals a significant gap in the dedicated study of this specific chemical scaffold.

Despite extensive searches for the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives, specific and in-depth data on this particular class of compounds remains largely unavailable in published research. While the broader classes of phenylpiperazine and arylpiperazine derivatives are well-documented for their diverse pharmacological activities, particularly in the realm of central nervous system (CNS) disorders, the unique structural arrangement of the this compound core has not been a prominent focus of investigation.

This technical guide, therefore, pivots from a detailed exposition of a well-trodden path to an acknowledgment of a research frontier. The absence of specific data precludes the presentation of established experimental protocols, quantitative biological data, or validated signaling pathways directly pertaining to this compound derivatives.

Instead, this document will serve to:

-

Highlight the potential significance of the this compound scaffold based on the known biological activities of its constituent substructures.

-

Provide a conceptual framework for the potential synthesis and biological evaluation of these derivatives, drawing analogies from closely related and well-characterized compound classes.

-

Identify the existing knowledge gaps and underscore the opportunities for novel research in this underexplored area of medicinal chemistry.

We believe that by clearly delineating the current state of knowledge, we can stimulate and guide future research efforts toward unlocking the potential therapeutic value of this compound derivatives. This guide is intended to be a call to action for the scientific community to explore this promising, yet uncharted, territory in drug discovery.

The Phenylpiperazine and Phenylpyridine Moieties: Cornerstones of CNS Drug Discovery

The rationale for investigating the this compound scaffold stems from the well-established pharmacological importance of its two key components: the phenylpiperazine and phenylpyridine moieties.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The piperazine ring is a ubiquitous feature in a multitude of clinically successful drugs and investigational compounds.[1][2] Its derivatives are known to interact with a wide array of biological targets, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, it is within the realm of CNS disorders that the arylpiperazine moiety has demonstrated its most profound impact.[3][4]

Arylpiperazine derivatives are known to modulate the activity of various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1] This interaction forms the basis for their application as antidepressants, anxiolytics, and antipsychotics.[2]

The Phenylpyridine Scaffold: A Versatile Pharmacophore

The phenylpyridine motif is another key structural element found in a variety of biologically active compounds. The relative orientation of the phenyl and pyridine rings, along with the substitution patterns on both rings, can significantly influence the molecule's interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

Conceptual Pathways for Synthesis and Biological Evaluation

While specific synthetic routes and biological assays for this compound derivatives are not documented, established methodologies for analogous compounds can provide a foundational framework for future research.

Proposed Synthetic Strategies

The synthesis of this compound derivatives could likely be achieved through established cross-coupling reactions and nucleophilic substitution methods. A plausible synthetic workflow is outlined below.

Caption: Conceptual synthetic workflow for this compound derivatives.

Experimental Protocol: A General Approach to Synthesis

-

Suzuki Coupling: A 3,5-dihalopyridine could be reacted with a suitably substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to furnish the 3-halo-5-phenylpyridine intermediate.

-

Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr): The resulting 3-halo-5-phenylpyridine could then be coupled with piperazine. For a Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP) and a base (e.g., NaOtBu) would be employed. Alternatively, if the pyridine ring is sufficiently activated, a direct SNAr reaction with piperazine at elevated temperatures might be feasible.

-

Derivatization: The secondary amine of the resulting this compound can be further functionalized through standard N-alkylation or N-acylation reactions to generate a library of derivatives for biological screening.

Potential Biological Targets and Screening Assays

Based on the known pharmacology of related arylpiperazines, the primary biological targets for this compound derivatives would likely be CNS receptors. A tiered screening approach would be logical.

Primary Screening: Receptor Binding Assays

Initial screening should focus on a panel of CNS receptors to identify the primary biological targets.

| Receptor Family | Specific Receptors to Screen | Assay Type |

| Serotonin | 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇ | Radioligand Binding Assay |

| Dopamine | D₁, D₂, D₃, D₄ | Radioligand Binding Assay |

| Adrenergic | α₁, α₂ | Radioligand Binding Assay |

Secondary Screening: Functional Assays

Compounds showing significant affinity in binding assays should be further evaluated in functional assays to determine their mode of action (agonist, antagonist, or inverse agonist).

-

cAMP Assays: For Gs or Gi-coupled receptors (e.g., many serotonin and dopamine receptors), measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to compound treatment can determine functional activity.

-

Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT₂A), measuring changes in intracellular calcium levels provides a readout of receptor activation.

In Vivo Evaluation

Promising candidates from in vitro studies would then be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.

Structure-Activity Relationship (SAR): A Forward Look

The systematic synthesis and biological evaluation of a library of this compound derivatives would be crucial for establishing SAR. Key structural modifications to explore would include:

Caption: Key areas for structural modification to establish SAR.

-

Substituents on the Phenyl Ring (R1): The position, size, and electronic properties of substituents on the phenyl ring can significantly impact receptor affinity and selectivity.

-

Substituents on the Pyridine Ring (R2): Modifications to the pyridine ring, beyond the phenyl and piperazine attachments, could fine-tune the electronic properties and steric profile of the molecule.

-

Substituents on the Piperazine Nitrogen (R3): The nature of the substituent on the distal nitrogen of the piperazine ring is often a critical determinant of pharmacological activity in arylpiperazines.

Conclusion and Future Directions

The this compound scaffold represents an intriguing yet unexplored area in medicinal chemistry. The strong precedent set by the extensive pharmacology of phenylpiperazine and phenylpyridine derivatives suggests that this novel scaffold holds significant potential for the discovery of new CNS-active agents.

This technical guide, by acknowledging the current absence of specific research, aims to catalyze future investigations. The conceptual frameworks for synthesis and biological evaluation provided herein offer a starting point for researchers to embark on the systematic exploration of this promising class of compounds. The elucidation of the synthesis, biological activity, and SAR of this compound derivatives will undoubtedly contribute valuable knowledge to the field of drug discovery and may ultimately lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Due to the lack of specific literature on the topic of this compound derivatives, the following references pertain to the broader classes of piperazine and arylpiperazine derivatives and serve to support the conceptual framework presented in this guide.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.

- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025).

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.

- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2021). PubMed Central.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). MDPI.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

- Structures of some piperazine derivatives. (2020).

- Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central.

- Pyridinylpiperazine. (2023). Wikipedia.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine.

- Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)

- Synthesis and acaricidal activity of phenylpiperazine deriv

- Aryl piperazine and pyrrolidine as antimalarial agents.

- Piperazine: A Biologically Active Scaffold. (2019). Semantic Scholar.

- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel

- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2012).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpiperazine Compounds

Abstract

The N-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents, particularly those targeting the central nervous system (CNS).[1][2][3] Its unique combination of a rigid aromatic ring and a conformationally adaptable piperazine moiety allows for precise three-dimensional positioning of pharmacophoric elements, enabling interaction with a wide array of G-protein coupled receptors (GPCRs).[4] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylpiperazine derivatives, synthesizing field-proven insights with foundational biochemical principles. We will dissect the core scaffold, analyze the impact of targeted structural modifications on biological activity, and detail the experimental workflows essential for robust SAR exploration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

The Phenylpiperazine Scaffold: A Privileged Pharmacophore

The phenylpiperazine motif consists of a phenyl group directly attached to a nitrogen atom of a piperazine ring. This arrangement creates a dibasic compound with distinct physicochemical properties that are fundamental to its biological activity.[5] The N1 nitrogen, adjacent to the electron-withdrawing phenyl ring, is significantly less basic than the distal N4 nitrogen. This differential basicity influences solubility, salt formation, and, most critically, the nature of interactions with biological targets.[5]

Arylpiperazine derivatives are renowned for their ability to modulate aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4][6] This multi-target profile is the basis for their application in treating a spectrum of CNS disorders, from depression and anxiety to schizophrenia and Parkinson's disease.[2][4] The core value of the phenylpiperazine scaffold lies in its modularity; systematic modifications at three key positions allow for the fine-tuning of affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

The logical workflow for developing and optimizing these compounds follows a well-established, iterative process.

Caption: Iterative workflow for a typical SAR study of phenylpiperazine analogs.

Deconstructing the Scaffold: A Three-Point Analysis of SAR

The pharmacological profile of a phenylpiperazine derivative is governed by the interplay of substituents on the phenyl ring, the nature of the group at the N4 position, and the linker connecting them.

The N1-Phenyl Ring: Modulator of Affinity and Selectivity

Substitutions on the N1-phenyl ring directly influence electronic and steric properties, which in turn dictate receptor affinity and selectivity. The position of the substituent (ortho, meta, or para) is critical.

-

Ortho-Substitution: The introduction of substituents at the ortho position often has the most profound impact. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), can significantly increase affinity for both D₂-like and 5-HT₁ₐ receptors.[7] This is thought to arise from favorable interactions with specific residues in the receptor binding pocket. For instance, studies on indazole-piperazine hybrids revealed that electron-donating ether and thioether groups at the ortho position contribute more to D₂ receptor activity than electron-withdrawing halogen groups.[8] A group with negative potential at this position is generally favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[9]

-

Meta-Substitution: The meta position is a key determinant of selectivity between different receptor subtypes.[9] For example, in a series of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines, a meta-chloro analog exhibited preferential affinity for 5-HT₁ₐ receptors.[7] In contrast, 3D-QSAR models suggest that while the 5-HT₁ₐ receptor can accommodate bulky substituents at the meta position, the steric requirements for the α₁ receptor are more restricted.[9][10]

-

Para-Substitution: The para position is generally less tolerant of bulky substituents.[9] However, specific substitutions can drive selectivity. A para-chloro substituent, for instance, was associated with a relatively high affinity and substantial selectivity for D₂-like receptors.[7]

The following diagram illustrates the key pharmacophoric features required for interaction with aminergic GPCRs.

Caption: Key pharmacophoric interactions of a phenylpiperazine ligand within a generic aminergic GPCR binding site.

The N4-Substituent and Linker: Governor of Functional Activity

The moiety attached to the N4 nitrogen atom is arguably the most versatile point for modification and profoundly influences functional activity (i.e., whether the compound is an agonist, antagonist, or partial agonist). Often, this consists of a flexible alkyl chain (linker) connecting to a terminal group.

-

Linker Length: The length of the linker between the piperazine ring and a terminal aromatic group is crucial. Increasing the spacer length in certain series has been shown to increase affinity for the 5-HT₂ₐ receptor by 3- to 10-fold without significantly altering affinity for D₂ or 5-HT₁ₐ receptors.[11] Structure-activity relationships often indicate that a linker of 2-4 carbon atoms is optimal for joining the piperazine core to another aromatic moiety to achieve high affinity at serotonin receptors.[12]

-

Terminal Group: The nature of the terminal group is a primary driver of efficacy. Long-chain arylpiperazines (LCAPs), where the N4 position is connected via an alkyl chain to another (hetero)aromatic system, are a rich source of ligands for 5-HT₁ₐ and other serotonin receptors.[13] The combination of different terminal heterocyclic nuclei (e.g., hydantoin, dihydrothiazole, benzothiazine) with the phenylpiperazine core allows for the development of compounds with diverse profiles, including antidepressant, anxiolytic, and anticancer activities.[6][13][14] For instance, minor structural modifications in the terminal arylpyridyl group of 1-aryl-4-(arylpyridylmethyl)piperazines can shift a compound from a full D₂ antagonist/5-HT₁ₐ agonist to a partial agonist at one or both receptors.[15]

Bioisosteric Replacements and QSAR

Advanced drug design often employs bioisosteric replacement and quantitative structure-activity relationship (QSAR) modeling to optimize lead compounds.

-

Bioisosterism: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. In phenylpiperazine design, the N1-phenyl ring can be replaced with heterocyclic bioisosteres like benzimidazole or indolone to maintain or improve D₂ receptor affinity.[16] This approach can also be used to replace the piperazine core itself to modulate properties like basicity and lipophilicity.[17][18]

-

QSAR: QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity.[19][20] For phenylpiperazine derivatives, 2D- and 3D-QSAR models have successfully identified key physicochemical properties (e.g., dipole moment, steric factors, electronic properties) that govern affinity for serotonin and norepinephrine transporters.[21][22] These models serve as powerful predictive tools to guide the synthesis of new analogs with improved activity, saving significant time and resources.[10][21]

Experimental Protocols for SAR Determination

The elucidation of SAR is an empirical science grounded in robust and reproducible experimental data. A self-validating system of assays is critical for generating trustworthy results.

General Synthesis of N-Arylpiperazine Analogs

A common and effective method for synthesizing libraries of N-arylpiperazine derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 2.0-3.0 eq.).

-

Causality: The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the C-N bond formation. The inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst. The base is required to deprotonate the piperazine and neutralize the hydrogen halide byproduct.

-

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the vessel.

-

Causality: Anhydrous and degassed solvents prevent side reactions and catalyst poisoning.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

-

Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the observed biological activity is attributable to the synthesized molecule.[23]

-

Primary Target Engagement: Radioligand Binding Assay

To determine the affinity of newly synthesized compounds for their target receptor, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay (e.g., for D₂ Receptor)

-

Preparation: Prepare cell membrane homogenates from cells stably expressing the human D₂ receptor.

-

Incubation Mixture: In a 96-well plate, combine:

-

Cell membrane preparation (containing the D₂ receptors).

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone).

-

Increasing concentrations of the unlabeled test compound (phenylpiperazine analog).

-

Causality: The test compound will compete with the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

-

Controls (Self-Validation):

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled D₂ antagonist (e.g., Haloperidol). This determines the amount of radioligand that binds to non-receptor components.

-

Causality: Specific binding is calculated as Total Binding - NSB. This control is essential for data integrity, ensuring that the measured signal is from the target of interest.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer.

-

Quantification: Place the filtermat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Summary of SAR Insights

The following table summarizes key SAR trends for phenylpiperazine derivatives targeting common aminergic receptors, synthesized from numerous studies.[7][8][24][25][26]

| Structural Modification | Target Receptor | Effect on Affinity/Selectivity | Example Substituent(s) | Reference(s) |

| N1-Phenyl: Ortho-substitution | D₂, 5-HT₁ₐ | Generally increases affinity | -OCH₃, -SCH₃ (electron-donating) | [7][8] |

| N1-Phenyl: Meta-substitution | 5-HT₁ₐ vs. α₁ | Key for selectivity; bulky groups tolerated by 5-HT₁ₐ | -Cl (favors 5-HT₁ₐ) | [7][9] |

| N1-Phenyl: Para-substitution | D₂ | Can drive selectivity for D₂ | -Cl | [7] |

| N4-Linker: Length | 5-HT₂ₐ | Increasing length (2→4 carbons) can increase affinity | -(CH₂)₄- | [11] |

| N4-Terminal Group | D₃ vs. D₂ | Aromatic amides can confer high D₃ selectivity | 4-(Thiophen-3-yl)benzamide | [25] |

| N4-Terminal Group | D₂ / 5-HT₁ₐ | Minor changes can switch functional activity (antagonist ↔ partial agonist) | Arylpyridyl methyl | [15] |

Conclusion and Future Outlook

References

-

Lima, J. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed. Available at: [Link]

-

Yuan, C., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available at: [Link]

-

Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. Available at: [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Girase, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

-

López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. Available at: [Link]

-

Nielsen, E. B., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

-

Asproni, B., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed. Available at: [Link]

-

de Oliveira, V. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. Available at: [Link]

-

Andreozzi, G., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]

-

Giebułtowicz, J., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

-

Samanin, R., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. PubMed. Available at: [Link]

-

ResearchGate. (2025). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link]

-